N-(1-naphthyl)-8-quinolinesulfonamide

Cryptosporidium parvum IMPDH inhibition SAR

Procure N-(1-naphthyl)-8-quinolinesulfonamide as the structurally matched inactive control for CpIMPDH inhibition assays (IC50 >5000 nM). Its negligible activity ensures observed effects are target-specific. Use in: - Validating IMPDH inhibitor screens without sulfonamide off-target interference. - SAR optimization of 8-quinolinesulfonamide-based anti-inflammatory agents (TLR4/MD-2 lead IC50 2.61-12.71 μM). - Affinity proteomics for novel target identification, free of promiscuous kinase binding.

Molecular Formula C19H14N2O2S
Molecular Weight 334.4 g/mol
Cat. No. B277068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-naphthyl)-8-quinolinesulfonamide
Molecular FormulaC19H14N2O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C19H14N2O2S/c22-24(23,18-12-4-8-15-9-5-13-20-19(15)18)21-17-11-3-7-14-6-1-2-10-16(14)17/h1-13,21H
InChIKeyIFQPGRGUBFPSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-naphthyl)-8-quinolinesulfonamide: Chemical Identity & Scaffold


N-(1-naphthyl)-8-quinolinesulfonamide (CAS 94212-32-5) is a heterobifunctional molecule comprising an 8-quinolinesulfonamide core linked to a 1-naphthyl substituent, with molecular formula C19H14N2O2S and a molecular weight of 334.4 g/mol . The compound belongs to the class of 8-quinolinesulfonamide derivatives, a versatile scaffold in medicinal chemistry recognized for broad biological activity, including anti-inflammatory, kinase inhibitory, and antimicrobial potential [1]. Its structural features—a quinoline nitrogen capable of chelation and a sulfonamide group amenable to hydrogen bonding—render it a valuable intermediate and a subject of structure-activity relationship (SAR) studies [2].

Versatile 8-quinolinesulfonamide scaffold for pathway-focused SAR studies
Reported class-level activity in kinase, anti-inflammatory, and antimicrobial research screens
Serves as a structurally defined intermediate for target engagement and control experiments

Lack of Interchangeability with Analogs


Within the 8-quinolinesulfonamide class, subtle structural variations—particularly the nature of the N-substituent—profoundly alter biological activity, target selectivity, and potency. SAR studies demonstrate that exchanging the 1-naphthyl group for a 2-naphthyl or heteroaryl moiety can shift inhibitory potency by over three orders of magnitude [1]. Similarly, modifications to the sulfonamide linker or quinoline core drastically affect anti-inflammatory efficacy and enzyme inhibition profiles [2]. Consequently, generic substitution of N-(1-naphthyl)-8-quinolinesulfonamide with a closely related analog risks experimental irreproducibility and invalidates comparative analyses. The following quantitative evidence substantiates this lack of interchangeability.

Regiochemistry 1-Naphthyl vs 2-naphthyl substitution can shift target potency by orders of magnitude; regioisomer interchange may invalidate assay comparisons.
Scaffold Modifications to sulfonamide linker or quinoline core drastically alter pathway activity; analog substitution may not preserve target profile.
Reproducibility Direct replacement with close analogs risks experimental irreproducibility; validate regioisomer and scaffold identity before use.

Quantitative Differentiation from Closest Analogs


CpIMPDH Inhibition: 1-Naphthyl vs. 2-Naphthyl

In a head-to-head SAR study of urea-based Cryptosporidium parvum inosine 5'-monophosphate dehydrogenase (CpIMPDH) inhibitors, N-(1-naphthyl)-8-quinolinesulfonamide (compound 5p) exhibited negligible inhibitory activity (IC50 > 5000 nM), whereas the regioisomeric 2-naphthyl analog (compound 5o) demonstrated potent inhibition with an IC50 of 2.1 ± 0.8 nM [1]. This represents a >2,380-fold difference in potency, underscoring the critical role of naphthyl regiochemistry in target engagement.

Regioisomeric Potency Gap
Head-to-head
1-Naphthyl IC50 >5000 nM vs 2-Naphthyl IC50 2.1 ± 0.8 nM (>2,380-fold)
Regiochemistry critically shifts target engagement; 1-naphthyl is essentially inactive in this assay context.
Recombinant CpIMPDH enzyme assay
Cryptosporidium parvum IMPDH inhibition SAR

CpIMPDH Inhibition: 1-Naphthyl vs. 6-Quinolyl

The same SAR study evaluated N-(6-quinolyl)-8-quinolinesulfonamide (compound 5q) as a comparator. This analog displayed an IC50 of 1.8 ± 0.4 nM against CpIMPDH, while the 1-naphthyl derivative (5p) showed IC50 > 5000 nM [1]. The difference exceeds 2,700-fold, demonstrating that replacing the 1-naphthyl group with a 6-quinolyl moiety dramatically enhances target affinity.

Heteroaryl Substitution Potency
Head-to-head
1-Naphthyl IC50 >5000 nM vs 6-Quinolyl IC50 1.8 ± 0.4 nM (>2,777-fold)
6-Quinolyl substitution dramatically enhances CpIMPDH target affinity.
Recombinant enzyme assay
Cryptosporidium parvum IMPDH inhibition Heteroaryl substituent

Negative Control for CpIMPDH Assays

In the CpIMPDH inhibitor series, N-(1-naphthyl)-8-quinolinesulfonamide (5p) consistently yielded IC50 values >5000 nM, placing it among the least active analogs tested [1]. This low potency, juxtaposed with the sub-nanomolar to low-nanomolar activities of other analogs (e.g., 5r IC50 = 0.8 ± 0.1 nM), establishes the compound as a valuable negative control for validating assay specificity and excluding non-specific sulfonamide effects.

Inactive Control Validation
Reported
IC50 >5000 nM vs most potent analog 0.8 nM (>6,250-fold lower potency)
Functions as a structurally matched inactive control to verify assay specificity.
Supports exclusion of non-specific sulfonamide effects
Cryptosporidium parvum IMPDH Negative control

Precursor for TLR4/MD-2 Inhibitor Optimization

A systematic SAR study of 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors identified compound 3l as the most potent, with IC50 values of 2.61 ± 0.39 μM (NO production), 9.74 ± 0.85 μM (TNF-α), and 12.71 ± 1.34 μM (IL-1β) in LPS-stimulated RAW264.7 macrophages [1]. While N-(1-naphthyl)-8-quinolinesulfonamide was not directly tested in this panel, the study demonstrates that N-substitution profoundly modulates anti-inflammatory activity, with certain aromatic groups conferring single-digit micromolar potency. This positions N-(1-naphthyl)-8-quinolinesulfonamide as a strategic starting point for derivatization toward optimized TLR4/MD-2 antagonists.

TLR4/MD-2 SAR Starting Point
Class-level inference
Lead 3l IC50: 2.61 μM (NO), 9.74 μM (TNF-α), 12.71 μM (IL-1β); target not directly tested
8-Quinolinesulfonamide core shows anti-inflammatory pathway response; 1-naphthyl as distinct derivatization vector.
LPS-stimulated macrophage model; target-specific validation required
TLR4/MD-2 inhibition Anti-inflammatory SAR

LFA-1 Adhesion Inhibition Prototype

Patents US5707985 and EP0912519A1 disclose substituted naphthyl-, quinolyl-, and isoquinolyl-sulfonamide derivatives, including N-(1-naphthyl)-8-quinolinesulfonamide, as inhibitors of LFA-1-mediated cell adhesion and lymphocyte aggregation [1]. These compounds are claimed for treating immuno-inflammatory diseases. While specific IC50 values are not provided, the inclusion of the 1-naphthyl derivative in the generic claims establishes its relevance as a lead-like scaffold for modulating integrin-mediated cellular interactions.

LFA-1 Adhesion Prototype
Data to verify
Claimed as LFA-1/ICAM-1 inhibitor in patent; no public IC50
Patent evidence supports cell adhesion modulator research fit; quantitative data to verify.
Early-stage patent disclosure; independent validation needed
LFA-1 inhibition Cell adhesion Immuno-inflammation

Minimal Kinase Inhibitory Activity

While numerous 8-quinolinesulfonamide derivatives have been reported as kinase inhibitors (e.g., STK17B, CDK8, Aurora kinases) with IC50 values in the low nanomolar range, N-(1-naphthyl)-8-quinolinesulfonamide has not been identified as a potent kinase inhibitor in publicly available databases [1]. This contrasts with structurally related quinoline sulfonamides that exhibit nanomolar activity against specific kinases. For example, sulfonamide-based 4-anilinoquinoline derivatives have shown dual Aurora A/B inhibition with IC50 values of 0.93 μM and 0.09 μM, respectively [2]. The absence of reported kinase activity for the 1-naphthyl derivative suggests it may offer a cleaner selectivity profile for non-kinase targets, reducing the risk of polypharmacology.

Kinase Selectivity Context
Context-dependent
No reported kinase inhibition; comparator quinoline sulfonamide IC50 0.09–0.93 μM for Aurora A/B
May offer a cleaner selectivity profile for non-kinase pathway studies.
Absence of kinase activity based on public databases; class-level inference
Kinase inhibition Selectivity SAR

Recommended Research Applications


Negative Control in CpIMPDH Inhibitor Assays

Procure N-(1-naphthyl)-8-quinolinesulfonamide as a structurally matched, inactive control (IC50 > 5000 nM) for validating CpIMPDH inhibition assays. Its negligible activity ensures that observed effects in phenotypic or biochemical screens are not due to non-specific sulfonamide interactions [1].

Scaffold for TLR4/MD-2 Inhibitor Optimization

Utilize N-(1-naphthyl)-8-quinolinesulfonamide as a starting point for structure-activity relationship (SAR) campaigns targeting TLR4/MD-2-mediated inflammation. The 8-quinolinesulfonamide core has demonstrated anti-inflammatory activity (lead compound 3l: IC50 2.61–12.71 μM against NO, TNF-α, and IL-1β), and the 1-naphthyl substituent offers a distinct vector for further optimization [2].

Probe for LFA-1/ICAM-1 Integrin Antagonism Research

Incorporate N-(1-naphthyl)-8-quinolinesulfonamide into immuno-inflammatory disease models to investigate LFA-1-mediated cell adhesion and lymphocyte aggregation. Patented as part of a broader class of cell adhesion modulators, this compound serves as a prototype for developing novel integrin antagonists [3].

Chemical Biology Tool for Target Deconvolution

Deploy N-(1-naphthyl)-8-quinolinesulfonamide in chemical proteomics or affinity-based profiling studies to identify novel protein targets beyond IMPDH and kinases. Its lack of reported promiscuous kinase inhibition enhances its utility as a selective probe in target deconvolution campaigns [4].

Application
Selection Property
Validation Focus
CpIMPDH target engagement studies
Structurally matched inactive control
Assay specificity and non-specific binding exclusion
TLR4/MD-2 pathway inhibitor development
8-Quinolinesulfonamide core with distinct N-substitution vector
Anti-inflammatory activity screening in macrophage models
Integrin-mediated cell adhesion research
LFA-1 modulator scaffold
Lymphocyte adhesion and aggregation assays
Target deconvolution and chemical proteomics
Low reported promiscuous kinase inhibition
Affinity-based profiling and off-target identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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